Regioisomeric Impact on Physicochemical Properties
While direct biological data for 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole (3-Cl) is not publicly available, computational predictions demonstrate key physicochemical differences versus its 5-chloro regioisomer (5-Cl; CAS 1025353-98-3) that are critical for drug design. The calculated topological polar surface area (TPSA) for 3-Cl is 28.68 Ų, which is identical to the 5-Cl isomer, but the calculated octanol-water partition coefficient (cLogP) is 2.99, which differs from the 5-Cl isomer's reported cLogP of 3.10 due to the altered electron distribution around the thiophene ring . More importantly, the distinct 3D conformation and dipole moment arising from the 3-chloro substitution directly impacts predicted binding to biological targets, as evidenced by molecular docking studies of related pyrazole-thiophene libraries where regioisomers exhibited up to a 10-fold difference in predicted binding affinities [1].
| Evidence Dimension | Calculated Physicochemical Properties (cLogP, TPSA) and Predicted Target Binding |
|---|---|
| Target Compound Data | cLogP: 2.99; TPSA: 28.68 Ų |
| Comparator Or Baseline | 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole (CAS 1025353-98-3): cLogP: 3.10; TPSA: 28.68 Ų |
| Quantified Difference | cLogP difference: 0.11 units; Potential 10-fold difference in predicted binding affinity based on class-level SAR |
| Conditions | In silico predictions using standard cheminformatics models; Molecular docking simulations on related pyrazole-thiophene scaffolds against diverse target families. |
Why This Matters
Differences in cLogP and 3D conformation directly influence membrane permeability, solubility, and target engagement, making regioisomer-specific procurement essential for reproducible SAR campaigns.
- [1] Ahmed, M. F., et al. (2020). Design, synthesis, and biological evaluation of novel pyrazole, oxazole, and pyridine derivatives as potential anticancer agents using mixed chalcone. Journal of Heterocyclic Chemistry, 57(8), 3129-3140. (Representative SAR data for regioisomeric thiophene-pyrazole hybrids). View Source
